molecular formula C20H29N5O3S B11333621 6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-N,N,2-trimethylpyrimidin-4-amine

6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B11333621
M. Wt: 419.5 g/mol
InChI Key: IBALOSSFILBPEB-UHFFFAOYSA-N
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Description

6-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a methoxy-dimethylbenzenesulfonyl group and a pyrimidine ring substituted with trimethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with the 4-methoxy-2,5-dimethylbenzenesulfonyl group. This can be achieved through a nucleophilic substitution reaction using appropriate sulfonyl chloride and piperazine.

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately, often starting from a suitable pyrimidine precursor.

    Coupling Reaction: The piperazine intermediate is then coupled with the pyrimidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted piperazine derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Biology and Medicine:

    Antimicrobial Agents: Due to its structural similarity to known antimicrobial agents, it can be explored for potential antibacterial or antifungal activities.

    Drug Development: The compound can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved would depend on the specific target and the biological context.

Comparison with Similar Compounds

  • 4-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
  • 2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Comparison:

  • Structural Differences: The similar compounds listed have variations in the substituents on the piperazine or pyrimidine rings, which can lead to differences in their chemical reactivity and biological activity.
  • Unique Features: 6-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine is unique due to its specific combination of substituents, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C20H29N5O3S

Molecular Weight

419.5 g/mol

IUPAC Name

6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

InChI

InChI=1S/C20H29N5O3S/c1-14-12-18(15(2)11-17(14)28-6)29(26,27)25-9-7-24(8-10-25)20-13-19(23(4)5)21-16(3)22-20/h11-13H,7-10H2,1-6H3

InChI Key

IBALOSSFILBPEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C)C)OC

Origin of Product

United States

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